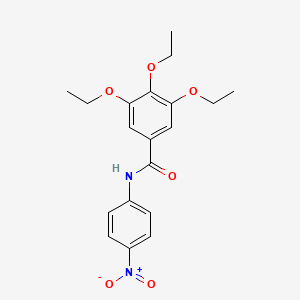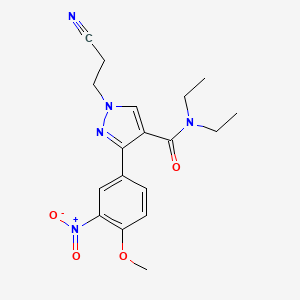
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide, also known as TENB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TENB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide involves its ability to bind to specific target molecules and modulate their activity. In the case of metal ion detection, 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide binds to metal ions such as copper and zinc and undergoes a change in fluorescence intensity, allowing for their detection. In the case of cancer therapy, 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide binds to and inhibits the activity of Bcl-2, a protein that plays a role in preventing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its metal ion detection and anticancer properties, the compound has been reported to have antioxidant and anti-inflammatory activities. These effects are thought to be due to the ability of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide to scavenge reactive oxygen species and inhibit the production of pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide in lab experiments is its high selectivity for specific target molecules, such as metal ions. This selectivity makes it a useful tool for detecting and quantifying these molecules in biological samples. However, one of the limitations of using 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide is its relatively low water solubility, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the research on 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide. One area of interest is in the development of new fluorescent probes for detecting other metal ions or biomolecules. Another area of interest is in the optimization of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide as an anticancer agent, such as investigating its efficacy in combination with other anticancer drugs. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide, as well as its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide can be achieved using various methods. One of the commonly used methods is the reaction between 3,4,5-triethoxybenzoyl chloride and 4-nitroaniline in the presence of a base such as triethylamine. The reaction yields 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide as a yellow crystalline solid, which can be purified using recrystallization. Other methods, such as the use of different amines or benzoyl chlorides, have also been reported in the literature.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide is in the development of fluorescent probes for detecting metal ions such as copper and zinc. The compound has been shown to selectively bind to these metal ions and exhibit a change in fluorescence intensity, making it a useful tool for detecting and quantifying metal ions in biological samples.
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide has also been investigated for its potential use as an anticancer agent. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of a protein called Bcl-2. This mechanism of action makes 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide a promising candidate for developing new cancer therapies.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-4-25-16-11-13(12-17(26-5-2)18(16)27-6-3)19(22)20-14-7-9-15(10-8-14)21(23)24/h7-12H,4-6H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCDPILHVUKUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)
![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)